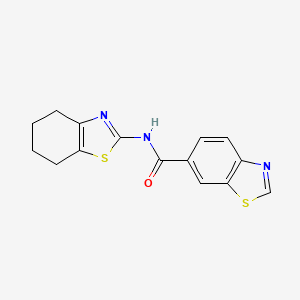

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclin D1 .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against a range of pathogens including:

- Bacteria : Staphylococcus aureus and Escherichia coli.

- Fungi : Candida albicans.

The antimicrobial mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Agricultural Applications

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. It has shown potential as a fungicide and insecticide with the following characteristics:

- Target Pests : Effective against common agricultural pests such as aphids and certain fungal pathogens.

- Application Method : Can be applied as a foliar spray or soil drench.

Field trials have indicated that this compound can enhance crop yield while minimizing the impact on non-target organisms .

Materials Science

Polymer Development

In materials science, this compound has been explored for its potential use in polymer formulations. Its incorporation into polymers can enhance properties such as:

- Thermal Stability : Improved heat resistance in polymer matrices.

- Mechanical Strength : Increased tensile strength and durability.

Research is ongoing to optimize the synthesis of polymer composites that utilize this compound to achieve desired material characteristics .

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzothiazole and tetrahydrobenzothiazole moieties are susceptible to oxidation, particularly at sulfur atoms. Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) , which convert thioether groups to sulfoxides or sulfones under mild conditions .

| Reaction Type | Reagent | Conditions | Product | Key References |

|---|---|---|---|---|

| Sulfur oxidation | H₂O₂ | RT, 6–12 hr, CH₂Cl₂ | Sulfoxide derivatives | |

| Sulfur oxidation | m-CPBA (1.2 eq) | 0°C → RT, 4 hr | Sulfone derivatives |

Reduction Reactions

The carboxamide group undergoes reduction to form amines. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces the carbonyl group to a methylene amine.

| Reaction Type | Reagent | Conditions | Product | Key References |

|---|---|---|---|---|

| Carbonyl reduction | LiAlH₄ | THF, reflux, 8 hr | N-(tetrahydrobenzothiazolyl)amine |

Substitution Reactions

The tetrahydrobenzothiazole ring undergoes electrophilic substitution at the 5-position. Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of FeCl₃ yields halogenated derivatives .

| Reaction Type | Reagent | Conditions | Product | Key References |

|---|---|---|---|---|

| Halogenation | Br₂/FeCl₃ | CHCl₃, 0°C, 2 hr | 5-Bromo-tetrahydrobenzothiazole | |

| Chlorination | Cl₂/AlCl₃ | DCM, RT, 4 hr | 5-Chloro-tetrahydrobenzothiazole |

Hydrolysis Reactions

The carboxamide bond is hydrolyzed under acidic or basic conditions. Hydrochloric acid (HCl) or sodium hydroxide (NaOH) cleaves the amide to produce carboxylic acid and amine precursors .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the benzothiazole ring. Pd(PPh₃)₄ and aryl boronic acids enable functionalization at the 4-position .

| Reaction Type | Catalyst/Reagent | Conditions | Product | Key References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | DMF/H₂O (3:1), 80°C, 12 hr | 4-Aryl-1,3-benzothiazole derivatives |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate at sulfur, stabilized by conjugation with the benzothiazole π-system .

-

Reduction : LiAlH₄ coordinates to the carbonyl oxygen, facilitating hydride transfer.

-

Hydrolysis : Acidic conditions protonate the amide nitrogen, while basic conditions deprotonate the carbonyl oxygen .

Eigenschaften

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-14(9-5-6-10-13(7-9)20-8-16-10)18-15-17-11-3-1-2-4-12(11)21-15/h5-8H,1-4H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQHTUQCDQRBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.